(4-Fluorophenyl)hydrazine Hydrochloride (CAS 823-85-8): A Comprehensive Technical Guide
(4-Fluorophenyl)hydrazine Hydrochloride (CAS 823-85-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(4-Fluorophenyl)hydrazine hydrochloride , with the CAS number 823-85-8, is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its utility as a precursor for a variety of biologically active molecules, particularly in the synthesis of tryptamine (B22526) derivatives and other heterocyclic compounds, makes a thorough understanding of its properties and reactivity crucial for researchers and developers in these fields.[1][2] This technical guide provides an in-depth overview of the core properties, synthesis, applications, and relevant biological pathways associated with (4-Fluorophenyl)hydrazine hydrochloride.
Core Properties
(4-Fluorophenyl)hydrazine hydrochloride is a white to off-white or light red crystalline solid.[3][4] The presence of a fluorine atom on the phenyl ring can influence the metabolic stability and binding affinity of its derivatives, making it a valuable component in drug discovery.[1][5] Its hydrochloride salt form enhances stability and solubility, facilitating its use in various chemical reactions.[3][5]
Chemical and Physical Properties
The key chemical and physical properties of (4-Fluorophenyl)hydrazine hydrochloride are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 823-85-8 | [6] |
| Molecular Formula | C₆H₇FN₂·HCl | [7] |
| Molecular Weight | 162.59 g/mol | [8] |
| Appearance | White to off-white/light red crystalline solid/powder | [3][4] |
| Melting Point | 173 °C, 250 °C, 265 °C (dec.), 281-285 °C, ≥300 °C (lit.) | [6][9][10][11][12] |
| Boiling Point | 306 °C / 60 mmHg (lit.) | [9] |
| Flash Point | 140 °C (lit.) | [9] |
| Solubility | Soluble in water and various organic solvents like alcohol. | [3][13][14] |
| Purity | Typically ≥95%, ≥97% | [2][11] |
Spectroscopic Data
Spectroscopic analysis is essential for the verification of the identity and purity of (4-Fluorophenyl)hydrazine hydrochloride.
| Spectroscopic Data | Interpretation | References |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 10.39 (s), 8.3 (br s), 7.14 (m), 7.09 (m) | [6] |
| IR Spectroscopy | Key absorptions are expected for N-H, C-H (aromatic), C=C (aromatic), and C-F stretching vibrations. Spectra are available as KBr disc or ATR. | [1] |
| Mass Spectrometry | Molecular ion peak corresponding to the free base (C₆H₇FN₂) at m/z 126. | [7] |
Synthesis Protocol
A common method for the synthesis of (4-Fluorophenyl)hydrazine hydrochloride involves the diazotization of 4-fluoroaniline (B128567) followed by reduction.
Experimental Protocol: Synthesis from 4-Fluoroaniline [4]
-
Diazotization:
-
Dissolve 4-fluoroaniline (127.6 g, 1 mol) in concentrated hydrochloric acid (293 mL).
-
Stir the mixture for 2 hours at room temperature.
-
Cool the solution to below 5 °C.
-
Slowly add a solution of sodium nitrite (B80452) (72.5 g, 1.05 mol) in water (145 mL) dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for 1 hour after the addition is complete.
-
Filter the reaction mixture to obtain the diazonium salt solution.
-
-
Reduction:
-
Prepare a solution of sodium bisulfite (NaHSO₃) (213.2 g, 2.05 mol) in water (500 mL).
-
Slowly add the bisulfite solution to the filtrate from the previous step, maintaining the temperature between 0-10 °C.
-
Adjust the pH to 6-7 using a 25% NaOH solution.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 1 hour.
-
-
Hydrolysis and Isolation:
-
Cool the mixture to room temperature.
-
Add concentrated hydrochloric acid (600 mL) dropwise.
-
Heat the mixture to 90-100 °C for 1 hour.
-
Cool the mixture to 10 °C.
-
Collect the precipitate by filtration to yield (4-Fluorophenyl)hydrazine hydrochloride as a light red solid.
-
Key Applications and Experimental Protocols
The primary application of (4-Fluorophenyl)hydrazine hydrochloride is in the Fischer indole (B1671886) synthesis to produce fluorinated indole derivatives.[15] These indoles are precursors to various pharmaceuticals, including tryptamines used in the treatment of migraines and cluster headaches.[1][2][4]
Fischer Indole Synthesis
The Fischer indole synthesis is a classic reaction that forms an indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions.[15][16]
General Experimental Protocol: Fischer Indole Synthesis
-
Hydrazone Formation:
-
(4-Fluorophenyl)hydrazine hydrochloride is typically neutralized to the free base before reaction or used directly with an appropriate acid catalyst.
-
The (4-Fluorophenyl)hydrazine is reacted with an equimolar amount of an aldehyde or ketone in a suitable solvent such as ethanol (B145695) or acetic acid.
-
The mixture is often stirred at room temperature or gently heated to form the corresponding (4-fluorophenyl)hydrazone.
-
-
Cyclization:
-
An acid catalyst is added to the hydrazone. Common catalysts include Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[15][16]
-
The reaction mixture is heated, often to reflux, to induce a[6][6]-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the indole ring.
-
-
Work-up and Purification:
-
The reaction mixture is cooled and neutralized.
-
The product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated.
-
The crude product is purified by recrystallization or column chromatography.
-
References
- 1. 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Fluorophenylhydrazine hydrochloride(823-85-8) 1H NMR [m.chemicalbook.com]
- 7. (4-Fluorophenyl)hydrazine | C6H7FN2 | CID 69982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 823-85-8|(4-Fluorophenyl)hydrazine hydrochloride| Ambeed [ambeed.com]
- 9. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Tryptamine - Wikipedia [en.wikipedia.org]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. CAS 823-85-8: (4-Fluorophenyl)hydrazine hydrochloride [cymitquimica.com]
- 15. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 16. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
